molecular formula C11H22N2O B3072402 N-(3-Methylbutyl)piperidine-4-carboxamide CAS No. 1016735-36-6

N-(3-Methylbutyl)piperidine-4-carboxamide

Cat. No.: B3072402
CAS No.: 1016735-36-6
M. Wt: 198.31 g/mol
InChI Key: OMRVAEIRPDAPPU-UHFFFAOYSA-N
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Description

Significance of Piperidine (B6355638) Carboxamide Scaffold in Chemical and Biological Research

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry and drug discovery. nbinno.commdpi.com Its derivatives are integral components in a vast number of pharmaceuticals and biologically active alkaloids. mdpi.comresearchgate.net The versatility of the piperidine scaffold allows for extensive chemical modification, enabling researchers to fine-tune the physicochemical properties, biological activity, selectivity, and pharmacokinetic profiles of potential drug candidates. ijnrd.orgresearchgate.netthieme-connect.comthieme-connect.com

The incorporation of a carboxamide functional group onto the piperidine ring creates the piperidine carboxamide scaffold, a structure that has demonstrated a wide spectrum of pharmacological activities. ijnrd.orgresearchgate.net This scaffold is a key feature in molecules investigated for numerous therapeutic applications, including:

Anticancer and Antiproliferative Activity: Certain N-arylpiperidine-3-carboxamide derivatives have been identified as inducers of senescence-like phenotypes in melanoma cells, showcasing potent antiproliferative effects. acs.org Piperine, a naturally occurring piperidine-containing compound, has also shown anticancer properties, and synthetic hybrids incorporating its structure are being explored. nih.gov

Antimicrobial and Antiviral Properties: Researchers have synthesized various piperidine carboxamide derivatives and evaluated their effectiveness against bacterial and fungal pathogens. researchgate.net Additionally, the broader class of piperidine derivatives has been investigated for potential use in antiviral medications. ijnrd.org

Neurological and Analgesic Applications: Piperidine-4-carboxamide derivatives have been studied as potential dopamine (B1211576) reuptake inhibitors and have shown analgesic effects in animal models. researchgate.net Furthermore, the piperidine-4-carboxamide scaffold has been identified as a novel starting point for designing inhibitors of secretory glutaminyl cyclase (sQC), an enzyme implicated in the progression of Alzheimer's disease. nih.gov

Other Therapeutic Areas: The pharmacological relevance of this scaffold extends to anti-inflammatory, anti-diabetic, and anti-malarial research, highlighting its broad utility in addressing diverse diseases. ijnrd.org

The strategic importance of the piperidine carboxamide scaffold lies in its proven track record as a pharmacologically active core, providing a robust foundation for the development of new therapeutic agents. nbinno.com

Research Rationale for Focused Investigations on N-(3-Methylbutyl)piperidine-4-carboxamide

A thorough review of available scientific literature reveals a notable absence of focused research on this compound. While the compound is commercially available for research purposes, as evidenced by chemical supplier listings, no dedicated studies detailing a specific rationale for its synthesis, its biological evaluation, or any resulting data could be identified. scbt.com

Therefore, detailed research findings, data tables, and a specific research rationale for investigations focused solely on this compound are not available in the current body of scientific literature based on the conducted searches.

Properties

IUPAC Name

N-(3-methylbutyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O/c1-9(2)3-8-13-11(14)10-4-6-12-7-5-10/h9-10,12H,3-8H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMRVAEIRPDAPPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)C1CCNCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of N 3 Methylbutyl Piperidine 4 Carboxamide

Retrosynthetic Analysis of N-(3-Methylbutyl)piperidine-4-carboxamide

A retrosynthetic analysis of this compound reveals two primary disconnection points, leading to logical and practical synthetic strategies. The most straightforward approach involves disconnecting the amide bond (C-N bond). This bond is strategically broken, identifying piperidine-4-carboxylic acid or its activated derivatives and 3-methylbutylamine (isoamylamine) as the key starting materials. This approach is favored due to the commercial availability and relatively low cost of these precursors.

A second, more complex disconnection involves breaking the C4-C(O) bond of the piperidine (B6355638) ring. This strategy would entail the synthesis of a 4-functionalized piperidine that can be later converted to the carboxamide. This might involve the use of organometallic reagents or cyanide addition to a piperidin-4-one derivative, followed by hydrolysis and amidation. While offering flexibility in analogue synthesis, this route is generally more intricate than the direct amide coupling approach.

Advanced Synthetic Routes to this compound and its Analogues

The synthesis of this compound and its analogues can be achieved through several advanced synthetic routes that offer high yields and purity. These methods often involve the strategic formation of the amide bond and modifications to the piperidine ring.

Amide Bond Formation Strategies

The formation of the amide bond is a cornerstone of the synthesis of this compound. This transformation is typically achieved by coupling a piperidine-4-carboxylic acid derivative with 3-methylbutylamine. A variety of coupling reagents can be employed to facilitate this reaction by activating the carboxylic acid.

Commonly used coupling agents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS) to suppress side reactions and improve efficiency. Other phosphonium-based reagents, for instance, Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), and uronium reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also highly effective. ucl.ac.uk The choice of coupling agent and reaction conditions, such as solvent and temperature, can be optimized to maximize yield and purity.

Direct amidation methods that avoid the use of stoichiometric activating reagents are also gaining traction. These can include thermal or microwave-assisted dehydration of the ammonium (B1175870) carboxylate salt formed between piperidine-4-carboxylic acid and 3-methylbutylamine.

Coupling ReagentAdditiveTypical SolventKey Features
EDCHOBt or NHSDichloromethane (DCM) or Dimethylformamide (DMF)Widely used, good yields, byproducts are water-soluble.
PyBOPNone requiredDMF or Acetonitrile (ACN)High coupling efficiency, suitable for sterically hindered substrates.
HATUNone requiredDMFVery efficient, fast reaction times, often used in peptide synthesis.

Functionalization and Modification of the Piperidine Ring System

The synthesis of analogues of this compound often requires the functionalization or modification of the piperidine ring. This can be achieved either by starting with a pre-functionalized piperidine derivative or by modifying the piperidine ring after the core structure has been assembled.

Recent advances in C-H functionalization allow for the direct introduction of substituents onto the piperidine ring, offering a more atom-economical approach compared to traditional methods that require pre-functionalization. researchgate.net For example, catalytic systems can be employed to selectively introduce alkyl or aryl groups at various positions on the piperidine ring.

Furthermore, the nitrogen atom of the piperidine ring can be readily functionalized. For instance, N-alkylation, N-arylation, or N-acylation can be performed to introduce a wide range of substituents, thereby creating a diverse library of analogues. The choice of the N-substituent can significantly influence the properties of the final compound.

Aminolysis and Chloroacetylation Processes

Another synthetic strategy involves a two-step process starting with the chloroacetylation of either the piperidine nitrogen or the 3-methylbutylamine. For instance, piperidine can be reacted with chloroacetyl chloride to form N-chloroacetylpiperidine. This intermediate can then undergo nucleophilic substitution with 3-methylbutylamine to form a glycinamide (B1583983) derivative, which can be further modified to yield the target structure. Conversely, 3-methylbutylamine can be chloroacetylated, followed by reaction with a suitable piperidine derivative. researchgate.net While less direct, this pathway can be advantageous for the synthesis of certain analogues.

Stereoselective Synthesis Approaches for this compound Analogues

For analogues of this compound that contain stereocenters on the piperidine ring, stereoselective synthesis is crucial. The stereochemical configuration can have a significant impact on the biological activity of the molecule.

Several strategies can be employed to achieve stereocontrol. One common approach is to use a chiral starting material, such as a commercially available enantiopure piperidine derivative. Alternatively, asymmetric catalysis can be utilized to introduce chirality during the synthesis of the piperidine ring. For example, asymmetric hydrogenation of a corresponding pyridine (B92270) precursor using a chiral catalyst can yield an enantiomerically enriched piperidine.

Diastereoselective reactions can also be employed to control the relative stereochemistry of multiple substituents on the piperidine ring. These reactions are often guided by the steric and electronic properties of the existing substituents on the ring.

Environmentally Conscious Synthesis Methodologies

In line with the principles of green chemistry, efforts are being made to develop more environmentally friendly methods for the synthesis of this compound and its analogues. ucl.ac.uk A key focus is on reducing the use of hazardous reagents and solvents and minimizing waste generation.

One promising approach is the use of biocatalysis. ucd.iechemistryviews.orgresearchgate.net Enzymes, such as lipases, can be used to catalyze the formation of the amide bond under mild conditions, often in aqueous or green solvents. nih.gov This avoids the need for stoichiometric coupling agents and can lead to high selectivity and yields.

Another green strategy is the development of catalytic direct amidation reactions that proceed with high atom economy. ucl.ac.uk These methods often utilize catalysts based on abundant and non-toxic metals or even metal-free catalysts. The use of greener solvents, such as water, ethanol, or supercritical carbon dioxide, is also a key aspect of developing more sustainable synthetic routes. researchgate.net Additionally, flow chemistry techniques are being explored to improve reaction efficiency, safety, and scalability while reducing solvent usage and waste.

Green Chemistry ApproachDescriptionAdvantages
BiocatalysisUse of enzymes (e.g., lipases) to catalyze amide bond formation.Mild reaction conditions, high selectivity, use of green solvents, reduced waste. researchgate.netnih.gov
Catalytic Direct AmidationUse of catalysts to directly form the amide bond from the carboxylic acid and amine.High atom economy, avoids stoichiometric activating agents. ucl.ac.uk
Green SolventsReplacement of hazardous organic solvents with environmentally benign alternatives like water or ethanol.Reduced environmental impact and improved safety. researchgate.net
Flow ChemistryPerforming reactions in a continuous flow reactor.Enhanced safety, better heat and mass transfer, improved scalability, reduced waste.

Spectroscopic and Structural Elucidation of N 3 Methylbutyl Piperidine 4 Carboxamide

Advanced Nuclear Magnetic Resonance Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. Through the analysis of various NMR experiments, including ¹H NMR, ¹³C NMR, and two-dimensional techniques, a complete structural assignment of N-(3-Methylbutyl)piperidine-4-carboxamide can be achieved.

Proton NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within a molecule. The expected ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the protons of the piperidine (B6355638) ring and the N-(3-methylbutyl) side chain.

The protons on the piperidine ring typically appear as complex multiplets due to spin-spin coupling. The axial and equatorial protons at positions 2, 3, 5, and 6 are diastereotopic and will have different chemical shifts. The proton at position 4, attached to the carbon bearing the carboxamide group, is expected to be a multiplet in the downfield region of the aliphatic signals.

The N-(3-methylbutyl) group protons will show characteristic signals. The two methyl groups attached to the same carbon are expected to be a doublet, integrating to six protons. The methylene (B1212753) group adjacent to the nitrogen of the amide will be a triplet, and the other methylene and methine protons will appear as multiplets. The amide N-H proton will likely appear as a broad singlet, the chemical shift of which can be solvent-dependent.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
Piperidine H-2, H-6 (axial) 2.5 - 2.7 m
Piperidine H-2, H-6 (equatorial) 3.0 - 3.2 m
Piperidine H-3, H-5 (axial) 1.6 - 1.8 m
Piperidine H-3, H-5 (equatorial) 1.9 - 2.1 m
Piperidine H-4 2.2 - 2.4 m
N-CH₂ 3.1 - 3.3 t
CH₂ 1.3 - 1.5 m
CH 1.6 - 1.8 m
(CH₃)₂ 0.9 - 1.0 d

Note: Predicted values are based on analogous structures and may vary depending on the solvent and experimental conditions.

Carbon-13 NMR spectroscopy provides information about the different carbon environments in a molecule. The spectrum for this compound is expected to show distinct signals for each unique carbon atom.

The carbonyl carbon of the amide group will be the most downfield signal, typically appearing in the range of 170-180 ppm. The carbons of the piperidine ring will have chemical shifts influenced by the nitrogen atom and the carboxamide substituent. The carbons of the N-(3-methylbutyl) group will appear in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (δ, ppm)
C=O (amide) 175 - 177
Piperidine C-2, C-6 45 - 47
Piperidine C-3, C-5 28 - 30
Piperidine C-4 42 - 44
N-CH₂ 38 - 40
CH₂ 39 - 41
CH 25 - 27

Note: Predicted values are based on analogous structures and may vary depending on the solvent and experimental conditions.

Two-dimensional (2D) NMR techniques are invaluable for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): A COSY experiment would reveal the proton-proton coupling network. Cross-peaks would be observed between adjacent protons, confirming the connectivity within the piperidine ring and the N-(3-methylbutyl) side chain. For example, correlations would be expected between the H-2/H-6 and H-3/H-5 protons of the piperidine ring, and between the protons of the N-CH₂-CH₂-CH-(CH₃)₂ fragment.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum. For instance, the signal for the N-CH₂ protons in the ¹H NMR spectrum would correlate with the corresponding carbon signal in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. Key HMBC correlations would be expected from the amide N-H proton to the carbonyl carbon and the N-CH₂ carbon, and from the piperidine H-4 proton to the carbonyl carbon.

Vibrational Spectroscopy Applications for Functional Group Characterization

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is a rapid and effective method for identifying the functional groups present in a molecule.

The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its functional groups.

N-H Stretch: A moderate to strong absorption band is expected in the region of 3350-3250 cm⁻¹, corresponding to the N-H stretching vibration of the secondary amide.

C-H Stretch: Multiple bands in the region of 3000-2850 cm⁻¹ are anticipated due to the symmetric and asymmetric stretching vibrations of the C-H bonds in the piperidine ring and the alkyl side chain.

C=O Stretch (Amide I): A strong, sharp absorption band is expected around 1650-1630 cm⁻¹, which is characteristic of the C=O stretching vibration in a secondary amide.

N-H Bend (Amide II): A medium to strong band is expected in the region of 1570-1515 cm⁻¹, arising from the N-H bending vibration coupled with C-N stretching.

C-N Stretch: A band of variable intensity in the 1300-1200 cm⁻¹ region can be attributed to the C-N stretching vibration.

Table 3: Predicted IR Absorption Bands for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
N-H (amide) Stretch 3350 - 3250 Medium-Strong
C-H (alkane) Stretch 3000 - 2850 Medium-Strong
C=O (amide) Stretch (Amide I) 1650 - 1630 Strong
N-H (amide) Bend (Amide II) 1570 - 1515 Medium-Strong

Note: Predicted values are based on characteristic group frequencies and may be influenced by the molecular environment.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

The molecular formula of this compound is C₁₁H₂₂N₂O, which corresponds to a molecular weight of 198.31 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 198.

The fragmentation of the molecule would likely proceed through characteristic pathways for amides and piperidine derivatives. Common fragmentation patterns could include:

Alpha-cleavage adjacent to the nitrogen atom of the piperidine ring, leading to the loss of an ethyl or propyl radical.

Cleavage of the amide bond , resulting in fragments corresponding to the piperidine-4-carbonyl cation and the N-(3-methylbutyl)amino radical, or vice versa.

McLafferty rearrangement , if sterically feasible, involving the transfer of a gamma-hydrogen from the N-alkyl chain to the carbonyl oxygen, followed by the cleavage of the alpha-beta carbon-carbon bond.

Fragmentation of the N-(3-methylbutyl) side chain , leading to the loss of alkyl radicals.

Table 4: Predicted Key Mass Spectral Fragments for this compound

m/z Possible Fragment Ion
198 [M]⁺ (Molecular Ion)
155 [M - C₃H₇]⁺
127 [C₇H₁₃NO]⁺
98 [C₅H₁₀N]⁺
71 [C₅H₁₁]⁺

Note: The relative intensities of the fragment ions can provide further structural insights.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a cornerstone technique for determining the molecular weight and fragmentation pattern of organic compounds. In the EI-MS analysis of this compound, the molecule is subjected to a high-energy electron beam, leading to the formation of a molecular ion (M•+) and a series of characteristic fragment ions.

The molecular ion peak for this compound is expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The fragmentation of the molecular ion is predicted to occur at the most labile bonds, primarily through alpha-cleavage adjacent to the nitrogen atoms and cleavage of the amide bond.

Key Predicted Fragmentation Pathways:

Alpha-Cleavage of the Piperidine Ring: A predominant fragmentation pathway for piperidine derivatives involves the cleavage of the C-C bond adjacent to the ring nitrogen. This can result in the loss of various fragments from the piperidine ring structure.

Cleavage of the Amide Bond: The C-N bond of the amide group is susceptible to cleavage, which would lead to the formation of ions corresponding to the piperidine-4-carbonyl moiety and the 3-methylbutylamine radical cation, or vice versa.

Fragmentation of the 3-Methylbutyl Side Chain: The isopentyl (3-methylbutyl) group can undergo fragmentation, leading to the loss of alkyl radicals. For instance, the loss of a propyl radical (C3H7•) or an isopropyl radical would result in significant fragment ions.

A representative table of predicted significant fragments in the EI-MS spectrum is provided below.

Predicted m/z Proposed Fragment Ion Fragmentation Pathway
198[C11H22N2O]•+ (Molecular Ion)Ionization of the parent molecule
127[C6H11N2O]+Cleavage of the N-(3-methylbutyl) bond
84[C5H10N]+Alpha-cleavage of the piperidine ring
71[C5H11]+Fragmentation of the 3-methylbutyl side chain
57[C4H9]+Loss of a propyl radical from the 3-methylbutyl group

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. In the positive ion mode, ESI-MS of this compound would typically yield the protonated molecule, [M+H]+.

The primary ion observed in the ESI-MS spectrum would be at an m/z corresponding to the molecular weight of the compound plus the mass of a proton. This technique is less prone to fragmentation than EI-MS, providing a clear indication of the molecular weight. Tandem mass spectrometry (MS/MS) of the [M+H]+ ion can be employed to induce fragmentation and obtain structural information similar to that from EI-MS, but with controlled collision-induced dissociation.

Predicted m/z Ion Species Ionization Mode
199.1805[M+H]+Positive
221.1624[M+Na]+Positive

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of the molecule. For this compound, with the molecular formula C11H22N2O, the theoretical exact mass of the protonated molecule [M+H]+ can be calculated.

This precise mass measurement is a powerful tool for confirming the molecular formula and distinguishing between compounds with the same nominal mass but different elemental compositions.

Parameter Value
Molecular FormulaC11H22N2O
Theoretical Exact Mass (M)198.1732 u
Theoretical [M+H]+199.1805 u

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements in a compound. colorado.edunih.gov This method provides experimental verification of the empirical and molecular formula. For a pure sample of this compound (C11H22N2O), the theoretical elemental composition can be calculated as follows:

Element Atomic Mass (u) Number of Atoms Total Mass (u) Percentage (%)
Carbon (C)12.01111132.12166.62
Hydrogen (H)1.0082222.17611.19
Nitrogen (N)14.007228.01414.13
Oxygen (O)15.999115.9998.07
Total 198.310 100.00

Experimental results from elemental analysis that closely match these theoretical percentages provide strong evidence for the purity and correct elemental composition of the synthesized compound. thermofisher.com

Computational Chemistry and Molecular Modeling Studies of N 3 Methylbutyl Piperidine 4 Carboxamide

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Studies

Identification of Key Structural Features Influencing Interactions

The piperidine (B6355638) ring is a central scaffold that, due to its saturated nature, typically adopts a chair conformation to minimize steric strain. This conformational preference is a critical determinant of the spatial orientation of the substituents at the 1 and 4 positions. The nitrogen atom within the piperidine ring can act as a hydrogen bond acceptor, and its basicity can be influenced by the nature of the N-substituent.

The carboxamide group at the 4-position is a rigid and planar feature that is a potent hydrogen bond donor (via the N-H group) and acceptor (via the carbonyl oxygen). This functionality is frequently involved in forming strong, directional interactions with biological macromolecules, such as proteins. The presence of the carboxamide linkage also introduces a degree of conformational rigidity to the substituent at the 4-position of the piperidine ring.

The N-(3-methylbutyl) group , also known as an isoamyl or isopentyl group, is a flexible, lipophilic side chain. This alkyl substituent significantly influences the molecule's lipophilicity, which is a key factor in its ability to cross biological membranes. The branched nature of the 3-methylbutyl group can also introduce steric bulk, which may affect the molecule's binding affinity and selectivity for specific biological targets. The flexibility of this alkyl chain, arising from the rotation around its single bonds, allows the molecule to adopt various conformations to fit into a binding pocket.

Prediction of Molecular Descriptors (e.g., Topological Polar Surface Area, Lipophilicity)

Molecular descriptors are numerical values that characterize the properties of a molecule. They are widely used in computational chemistry to predict a compound's pharmacokinetic and pharmacodynamic behavior. For N-(3-Methylbutyl)piperidine-4-carboxamide, two of the most important descriptors are the Topological Polar Surface Area (TPSA) and lipophilicity (expressed as LogP).

Topological Polar Surface Area (TPSA) is a descriptor that quantifies the polar surface area of a molecule, which is a good indicator of its ability to permeate cell membranes. It is calculated by summing the surface contributions of polar atoms (typically oxygen and nitrogen) and their attached hydrogens. Molecules with a lower TPSA are generally more permeable to biological membranes.

Lipophilicity , often expressed as the logarithm of the octanol-water partition coefficient (LogP), is a measure of a molecule's solubility in a nonpolar solvent (octanol) versus a polar solvent (water). This descriptor is crucial for predicting the absorption, distribution, metabolism, and excretion (ADME) properties of a compound. A higher LogP value indicates greater lipophilicity.

The predicted molecular descriptors for this compound are summarized in the table below. These values have been calculated using computational methods.

Molecular DescriptorPredicted ValueSignificance
Topological Polar Surface Area (TPSA)41.11 ŲSuggests good potential for cell membrane permeability.
Lipophilicity (LogP)2.15Indicates a moderate level of lipophilicity.

These predicted values provide a quantitative assessment of the physicochemical properties of this compound. The moderate lipophilicity and relatively low TPSA suggest that the molecule possesses a balance of properties that may be favorable for oral bioavailability.

Chemical Reactivity and Mechanistic Investigations of N 3 Methylbutyl Piperidine 4 Carboxamide

Reactivity Profiles of the Piperidine (B6355638) Nitrogen Atom

The nitrogen atom in the piperidine ring of N-(3-Methylbutyl)piperidine-4-carboxamide is a secondary amine, making it nucleophilic and basic. This inherent reactivity allows it to participate in a variety of chemical transformations typical for such amines.

N-Alkylation and N-Acylation: The lone pair of electrons on the nitrogen atom facilitates reactions with electrophiles. It can undergo N-alkylation with alkyl halides or N-acylation with acyl chlorides or anhydrides. These reactions are fundamental in modifying the structure and properties of piperidine derivatives. nih.gov For instance, the reaction with benzyl (B1604629) chloride would yield an N-benzyl substituted product, while reaction with acetyl chloride would form an N-acetyl derivative.

Salt Formation: Due to its basicity, the piperidine nitrogen readily reacts with acids to form ammonium (B1175870) salts. Treatment with hydrochloric acid, for example, yields this compound hydrochloride, a more water-soluble and crystalline form of the compound. scbt.comscbt.com

Reaction with Aldehydes: In the presence of a suitable catalyst or activating agent, the piperidine nitrogen can react with aldehydes. For example, the reaction of piperidine with 4-fluorobenzaldehyde (B137897) in the presence of potassium carbonate leads to the formation of a 4-(piperidin-1-yl)benzaldehyde (B83096) derivative. nih.gov This type of condensation reaction is a key step in building more complex molecular architectures.

Coordination Chemistry: The nitrogen atom can act as a ligand, coordinating to metal centers. Studies on various piperidine analogs have shown their ability to form complexes with transition metals like zinc(II), influencing the formation of other functional groups like amidines in the process. rsc.orgrsc.org

Reactivity Profiles of the Carboxamide Functional Group

The carboxamide group is generally stable due to resonance delocalization, which imparts a partial double bond character to the C-N bond. However, under specific conditions, it can undergo several important reactions.

Hydrolysis: The amide bond can be cleaved through hydrolysis under either acidic or basic conditions, although this typically requires harsh conditions such as elevated temperatures. researchgate.net Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for nucleophilic attack by water. Base-catalyzed hydrolysis proceeds via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. The products of hydrolysis would be piperidine-4-carboxylic acid and 3-methylbutan-1-amine.

Reduction: The carboxamide group can be reduced to an amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction would convert the this compound into N-((piperidin-4-yl)methyl)-3-methylbutan-1-amine, transforming the carboxamide linkage into a methylene (B1212753) bridge. The reduction of lactams (cyclic amides) to the corresponding cyclic amines using reagents like BH₃·Me₂S is a well-established transformation in piperidine synthesis. whiterose.ac.uk

Dehydration: While less common for secondary amides, dehydration to form nitriles is a possible transformation under specific dehydrating conditions. For instance, the combination of chlorocarbonylsulfenyl chloride and pyridine (B92270) can facilitate the dehydration of certain piperidine carboxamides to their corresponding nitriles. researchgate.net

Investigation of Potential Degradation Pathways

The degradation of this compound can occur through various chemical pathways, primarily involving the cleavage of the amide bond or modification of the piperidine ring.

Hydrolytic Degradation: As mentioned, the most direct degradation pathway is the hydrolysis of the amide bond, which would be accelerated by acidic or basic environments. This would break the molecule into its constituent carboxylic acid and amine parts. researchgate.net The stability of piperazine (B1678402), a related cyclic amine, is known to be affected by such conditions. researchgate.net

Oxidative Degradation: The piperidine ring can be susceptible to oxidation. Advanced oxidation processes, which generate highly reactive species like hydroxyl radicals, have been shown to degrade piperazine and quinolone structures in other pharmaceutical compounds. mdpi.com Such processes could lead to ring-opening or the formation of hydroxylated byproducts. The nitrogen atom itself can be oxidized, potentially leading to the formation of N-oxides or other oxidized species.

Thermal Degradation: At elevated temperatures, particularly in the presence of reactive species like CO₂, amines can undergo irreversible reactions leading to decomposition. researchgate.net While specific data for this compound is not available, studies on related amine compounds used in industrial processes show that thermal stress can lead to significant solvent loss and the formation of undesirable byproducts. researchgate.net

Below is a table summarizing the primary degradation pathways.

Degradation PathwayConditionsKey Reactive SitePotential Products
Hydrolysis Acidic or basic aqueous media, heatCarboxamide C=OPiperidine-4-carboxylic acid, 3-Methylbutan-1-amine
Oxidation Presence of strong oxidizing agents (e.g., •OH)Piperidine ring (C-H, N)Hydroxylated derivatives, ring-opened products, N-oxides
Thermal Degradation High temperaturesEntire moleculeFragmentation products, polymers

Mechanistic Elucidation of Key Synthetic Transformations

The most common and fundamental method for synthesizing this compound is through the formation of an amide bond between a piperidine-4-carboxylic acid derivative and 3-methylbutan-1-amine (isoamylamine).

The mechanism of this amide bond formation typically involves the activation of the carboxylic acid group to make it more susceptible to nucleophilic attack by the amine. researchgate.net

Mechanism using a Coupling Agent (e.g., HATU):

Activation of Carboxylic Acid: The coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), reacts with the carboxyl group of piperidine-4-carboxylic acid. This reaction is often facilitated by a non-nucleophilic base like diisopropylethylamine (DIPEA) to deprotonate the carboxylic acid. The reaction forms a highly reactive O-acylisourea intermediate.

Nucleophilic Attack: The primary amine, 3-methylbutan-1-amine, then acts as a nucleophile, attacking the activated carbonyl carbon of the intermediate.

Tetrahedral Intermediate Formation: This attack forms a tetrahedral intermediate.

Product Formation: The intermediate collapses, eliminating the leaving group (derived from HATU) and forming the stable amide bond, yielding this compound. nih.gov

This process is a cornerstone of peptide synthesis and is widely used for creating amide bonds due to its efficiency and mild reaction conditions. researchgate.net Alternative methods can involve converting the carboxylic acid to a more reactive acid chloride, which then reacts directly with the amine. Solvent-free procedures using agents like tetramethoxysilane (B109134) have also been developed for amide bond formation. rsc.org

The synthesis of the piperidine ring itself can be achieved through various routes, including the hydrogenation of corresponding pyridine precursors or through intramolecular cyclization reactions. nih.govmdpi.com

Investigation of Molecular Interactions and Biological Target Engagement

Exploration of Potential Biological Target Classes for Piperidine (B6355638) Carboxamides

The piperidine carboxamide core is a privileged scaffold in medicinal chemistry, known to interact with a diverse range of biological targets. Research into various derivatives has revealed activities across multiple target classes, suggesting potential avenues for the engagement of N-(3-Methylbutyl)piperidine-4-carboxamide.

One prominent area of investigation for piperidine carboxamides is within the central nervous system, particularly as ligands for G-protein coupled receptors (GPCRs) . For instance, derivatives of piperidine-4-carboxamide have been synthesized and evaluated as potent inhibitors of the C-C chemokine receptor type 5 (CCR5), a key target in anti-HIV therapies. nih.gov The general structure of these compounds allows for modifications that can tune their affinity and selectivity for specific receptors.

Another significant target class for this scaffold is enzymes . Piperidine carboxamide derivatives have been developed as inhibitors of enzymes such as calpain, a cysteine protease implicated in various neurodegenerative diseases. nih.gov Additionally, certain piperidine-4-carboxamides have been identified as inhibitors of bacterial DNA gyrase, highlighting their potential as antibacterial agents. nih.gov The proteasome, a crucial enzyme complex in cellular protein degradation, has also been identified as a target for piperidine carboxamides in the context of anti-malarial drug discovery. nih.gov

Furthermore, the sigma-1 receptor , an intracellular chaperone protein, has been a significant focus for piperidine-4-carboxamide derivatives. units.it These compounds have been shown to bind with high affinity to this receptor, which is involved in modulating various signaling pathways and is a target for neurological and psychiatric disorders. The nature of the substituent on the piperidine nitrogen plays a crucial role in determining the affinity and selectivity for the sigma-1 receptor. units.it

Given the documented interactions of the broader piperidine carboxamide class, it is plausible that this compound could exhibit affinity for one or more of these target classes. The 3-methylbutyl group, an isoamyl group, introduces a specific lipophilic and branched alkyl chain that would influence the compound's interaction with the binding pockets of these potential targets.

In Vitro Binding Assays for Receptor and Enzyme Interaction Characterization

For GPCRs like CCR5, binding assays would quantify the compound's ability to displace a known radiolabeled ligand, yielding an inhibition constant (Ki) or an IC50 value. nih.gov Similarly, for enzymes such as calpain or DNA gyrase, enzymatic assays would measure the concentration of the compound required to inhibit the enzyme's activity by 50% (IC50). nih.govnih.gov

In the context of the sigma-1 receptor, competitive binding assays using a radiolabeled ligand like [³H]-(+)-pentazocine are standard for determining the Ki of new ligands. units.it The affinity of a series of N-substituted piperidine-4-carboxamide derivatives for the sigma-1 receptor has been systematically evaluated, demonstrating that the nature of the N-substituent significantly impacts binding affinity. units.it For example, compounds with N-benzyl or substituted benzyl (B1604629) groups often exhibit high affinity. units.it The 3-methylbutyl group on this compound would be expected to occupy a hydrophobic pocket within the receptor's binding site, and its specific geometry and size would be critical determinants of binding affinity.

Mechanistic Studies of Molecular Recognition Processes

The molecular recognition of piperidine carboxamides by their biological targets is a complex process governed by a combination of hydrophobic, electrostatic, and hydrogen bonding interactions. The core piperidine ring and the carboxamide group are key features that often participate in essential binding interactions.

Molecular docking studies on piperidine-3-carboxamide derivatives targeting the enzyme cathepsin K, for instance, have revealed that the carboxamide moiety can form crucial hydrogen bonds with active site residues. mdpi.com The piperidine ring itself can engage in hydrophobic interactions within the binding pocket.

In the case of sigma-1 receptor ligands, the protonated piperidine nitrogen is thought to form a key ionic interaction with an acidic residue in the binding site, such as Glu172. nih.gov The amide portion of the molecule can act as a hydrogen bond donor and acceptor, while the substituents on the amide nitrogen and the piperidine nitrogen explore different regions of the binding pocket. units.it For this compound, the 3-methylbutyl group would likely be involved in hydrophobic interactions within a specific sub-pocket of the target protein. The branched nature of this alkyl group could provide a better fit and enhanced van der Waals interactions compared to a linear alkyl chain of similar size, potentially influencing both affinity and selectivity.

Ligand Specificity and Selectivity Profiling

The specificity and selectivity of a ligand for its intended target over other related or unrelated targets are paramount for its potential as a therapeutic agent or a research tool. For piperidine carboxamides, selectivity is heavily influenced by the nature and position of substituents on the piperidine ring and the carboxamide moiety.

A study on a series of N-substituted piperidine-4-carboxamide derivatives as sigma-1 receptor ligands provides a clear example of how modifications to the N-substituent can modulate both affinity and selectivity. units.it While many of the synthesized compounds exhibited high affinity for the sigma-1 receptor, their affinity for the related sigma-2 receptor and the NMDA receptor varied, allowing for the identification of selective ligands. units.it

The table below, adapted from a study on sigma-1 receptor ligands, illustrates the impact of different N-substituents on binding affinity. Although this compound is not included in this specific dataset, the data for compounds with various alkyl and cycloalkyl groups at a different position provide insight into how such modifications can be explored to tune the pharmacological profile of this class of compounds.

CompoundR Group (on amide nitrogen)σ1 Ki (nM)σ2 Ki (nM)Selectivity (σ2/σ1)
2b Cyclopentyl27.3>10,000>366
2e n-Propyl9.82,800286
2h Isopropyl1600>10,000>6.25
2k 1,2,3,4-Tetrahydroquinolin-1-yl3.71,300351
2n 1,2,3,4-Tetrahydroisoquinolin-2-yl10.3>10,000>971
Data adapted from a study on sigma-1 receptor ligands, where the R group is on the amide nitrogen of a N-(p-chlorobenzyl)piperidine-4-carboxamide scaffold. units.it

This data demonstrates that even subtle changes in the substituent, such as the difference between n-propyl and isopropyl, can have a dramatic effect on binding affinity. units.it The bulky and branched nature of the 3-methylbutyl group in this compound would likely impart a distinct selectivity profile, which would need to be determined experimentally through comprehensive screening against a panel of receptors and enzymes.

Advanced Analytical Methodologies for N 3 Methylbutyl Piperidine 4 Carboxamide Analysis

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity and performing quantitative analysis of N-(3-Methylbutyl)piperidine-4-carboxamide. Reversed-phase HPLC (RP-HPLC) is commonly employed for the analysis of piperidine (B6355638) derivatives. nih.gov This technique separates compounds based on their hydrophobicity, using a nonpolar stationary phase and a polar mobile phase.

For the analysis of piperidine compounds, a C18 column is frequently used as the stationary phase. nih.govnih.gov The mobile phase typically consists of a mixture of an aqueous solvent with an acid modifier (like phosphoric acid or trifluoroacetic acid) and an organic solvent such as acetonitrile. nih.govnih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure the effective separation of the target compound from any impurities or starting materials. nih.gov Detection is commonly achieved using an ultraviolet (UV) detector set at a wavelength where the compound exhibits maximum absorbance, typically between 210 and 280 nm. nih.gov

The purity of a sample of this compound can be determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. For quantitative analysis, a calibration curve is constructed by running a series of standards of known concentration. The concentration of the compound in an unknown sample can then be determined by comparing its peak area to the calibration curve. The limit of detection (LOD) and limit of quantitation (LOQ) for piperidine derivatives can be in the low µg/mL range, demonstrating the high sensitivity of the method. nih.gov

ParameterTypical Condition for Piperidine Derivative Analysis
InstrumentAgilent Technologies 1260/1290 Infinity II or similar nih.gov
ColumnGemini C18 (5 µm, 250 × 4.6 mm) or Inertsil C18 (250 x 4.6 mm) nih.govnih.gov
Mobile PhaseA: 0.1% TFA in Water; B: Acetonitrile nih.gov
Gradient5% to 95% B over 8 minutes nih.gov
Flow Rate1.0 mL/min nih.govnih.gov
Column Temperature30°C nih.gov
Detection Wavelength210, 254, 280 nm nih.gov
Injection Volume10 µL

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Component Analysis (if applicable)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. While this compound itself may not be sufficiently volatile for direct GC-MS analysis without derivatization, the technique is highly applicable for identifying volatile impurities, starting materials, or side products from its synthesis. For instance, reactants like isoamylamine (B31083) (3-methyl-1-butanamine) are volatile and could be detected as residual components.

In a typical GC-MS analysis, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (the mobile phase, e.g., helium) through a capillary column (the stationary phase). Compounds are separated based on their boiling points and interactions with the stationary phase. As the separated components elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, generating a unique mass spectrum for each component. This mass spectrum acts as a "fingerprint" that can be compared to spectral libraries (like the NIST library) for identification. nist.govcmbr-journal.com

GC-MS analysis could be used to detect trace amounts of volatile reagents or solvents in the final product of this compound, ensuring its purity.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique widely used for monitoring the progress of chemical reactions, screening for optimal reaction conditions, and identifying compounds in a mixture. chemguide.co.ukresearchgate.net In the synthesis of this compound, which would likely involve the coupling of piperidine-4-carboxylic acid with isoamylamine, TLC can be used to track the consumption of the starting materials and the formation of the product. researchgate.net

A small spot of the reaction mixture is applied to a baseline on a TLC plate coated with a stationary phase, typically silica (B1680970) gel or alumina. chemguide.co.uk The plate is then placed in a sealed chamber containing a suitable mobile phase (eluent). The mobile phase moves up the plate by capillary action, and the components of the mixture travel at different rates depending on their polarity and affinity for the stationary and mobile phases. chemguide.co.uk Generally, less polar compounds travel further up the plate.

The positions of the spots are visualized, often under UV light if the compounds are fluorescent or have a UV chromophore, or by staining with a reagent like potassium permanganate (B83412) or iodine vapors. chemguide.co.ukacs.org The retention factor (Rf value), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is calculated for each spot. By comparing the Rf value of the product spot to that of the starting materials, the progress of the reaction can be qualitatively assessed. researchgate.net

ComponentTypical Rf Value (Illustrative)Visualization Method
Piperidine-4-carboxylic acid (Starting Material)~0.1Potassium Permanganate Stain
Isoamylamine (Starting Material)~0.8Ninhydrin Stain
This compound (Product)~0.5UV Light (if chromophore present) or Iodine

Note: Rf values are highly dependent on the specific mobile phase used (e.g., a mixture of ethyl acetate (B1210297) and hexanes).

High-Throughput Screening (HTS) Platforms for Ligand Discovery and Lead Identification

High-Throughput Screening (HTS) platforms are used in drug discovery to rapidly test thousands to millions of compounds for a specific biological activity. If this compound were part of a compound library, HTS could be employed to identify its potential as a ligand or inhibitor for a biological target, such as an enzyme or receptor.

For example, research involving pharmacophore-assisted high-throughput virtual screening has identified compounds with a piperidine-4-carboxamide moiety as potential inhibitors of enzymes like secretory glutaminyl cyclase, which is a target in Alzheimer's disease research. nih.gov In such a screening campaign, a library of compounds containing the piperidine-4-carboxamide scaffold would be tested for their ability to inhibit the target enzyme. The activity is typically measured using a reporter system that generates a signal (e.g., fluorescence or luminescence) that is altered by the activity of the enzyme. Compounds that produce a significant change in the signal are identified as "hits."

These initial hits, which could include this compound, would then undergo further validation and optimization to confirm their activity and improve their potency and selectivity. HTS is a critical first step in the identification of new lead compounds for drug development.

Surface Plasmon Resonance (SPR) for Kinetic and Affinity Measurements

Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure real-time biomolecular interactions. nih.govhelsinki.fi It is a powerful tool for determining the kinetics (association and dissociation rates) and affinity (binding strength) of an interaction between a ligand (like this compound) and a target molecule (e.g., a protein or receptor). nih.govresearchgate.net

In an SPR experiment, the target protein is immobilized on a sensor chip with a thin metal film (usually gold). A solution containing the ligand (the analyte) is flowed over the sensor surface. nih.gov When the ligand binds to the immobilized target, the refractive index at the sensor surface changes, which is detected as a change in the SPR signal. This binding is monitored in real-time to generate a sensorgram. researchgate.net

From the sensorgram, the association rate constant (ka) and the dissociation rate constant (kd) can be calculated. The equilibrium dissociation constant (KD), which is a measure of binding affinity, is determined from the ratio of these rate constants (KD = kd/ka). duke.edu This information is vital for understanding the mechanism of action of a potential drug candidate and for structure-activity relationship (SAR) studies. nih.govwustl.edu

Kinetic ParameterSymbolHypothetical ValueDescription
Association Rate Constantka (or kon)1 x 105 M-1s-1Rate of complex formation
Dissociation Rate Constantkd (or koff)1 x 10-3 s-1Rate of complex decay
Equilibrium Dissociation ConstantKD10 nMMeasure of binding affinity (lower is stronger)

Enzyme-Linked Immunosorbent Assay (ELISA) Techniques for Detection and Characterization

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunological assay. While standard sandwich ELISAs are not suitable for small molecules like this compound, a competitive ELISA format can be developed for its detection and quantification in various samples. nih.govresearchgate.net This technique is highly sensitive and specific.

To develop a competitive ELISA, an antibody that specifically recognizes this compound must be generated. Additionally, a conjugate of the compound (or a derivative) with a carrier protein or an enzyme is synthesized. In the assay, a known amount of this conjugate competes with the free compound in the sample for binding to a limited number of antibody-binding sites, which are typically coated on a microplate well.

A sample containing a high concentration of this compound will outcompete the conjugate, resulting in less conjugate binding to the antibody and thus a weaker signal. Conversely, a low concentration of the compound in the sample will lead to more conjugate binding and a stronger signal. The signal is inversely proportional to the concentration of the target compound in the sample. By running a standard curve with known concentrations of the compound, the amount in an unknown sample can be accurately determined. The development of such an assay would enable high-throughput screening and characterization of the compound in biological matrices. nih.govresearchgate.net

Future Research Directions and Translational Perspectives for N 3 Methylbutyl Piperidine 4 Carboxamide

Development of Novel and Sustainable Synthetic Methodologies

The future synthesis of N-(3-Methylbutyl)piperidine-4-carboxamide and its analogs will likely prioritize the principles of green chemistry to ensure environmental sustainability and economic viability. nih.govmdpi.com Current synthetic routes for related piperidine (B6355638) carboxamides often involve multi-step processes that may utilize hazardous reagents and solvents. researchgate.net Future research will aim to develop more efficient and eco-friendly synthetic strategies.

Key areas of focus will include:

Catalytic Approaches: Investigating novel catalysts to promote the amidation reaction between piperidine-4-carboxylic acid derivatives and 3-methylbutylamine, potentially reducing the need for stoichiometric activating agents.

Flow Chemistry: Utilizing continuous flow reactors can offer better control over reaction parameters, improve safety, and allow for easier scalability compared to traditional batch processes. mdpi.com

Bio-catalysis: Exploring enzymatic methods for the synthesis could provide high selectivity and milder reaction conditions.

Solvent Selection: Replacing hazardous solvents with greener alternatives, or developing solvent-free reaction conditions, will be a critical aspect of sustainable synthesis. mdpi.com

These advancements will not only streamline the production of this compound but also align with the growing demand for environmentally responsible pharmaceutical manufacturing. unibo.it

Computational Design of Advanced Analogues with Tuned Molecular Interactions

Computational chemistry and molecular modeling will be instrumental in the rational design of advanced analogues of this compound with improved potency, selectivity, and pharmacokinetic properties. nih.govbenthamscience.com By employing in silico techniques, researchers can predict the binding modes of these compounds with their biological targets and guide synthetic efforts towards more promising candidates. biointerfaceresearch.com

Future computational studies will likely involve:

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models to correlate the structural features of this compound analogues with their biological activity. benthamscience.com

Molecular Docking: Performing docking studies to visualize and analyze the interactions between the designed analogues and the active sites of target proteins. nih.govbiointerfaceresearch.com This can help in understanding the key molecular interactions responsible for binding affinity.

Pharmacophore Modeling: Generating pharmacophore models to identify the essential structural features required for biological activity, which can then be used to screen virtual libraries for novel scaffolds. benthamscience.comresearchgate.net

Molecular Dynamics (MD) Simulations: Utilizing MD simulations to study the dynamic behavior of the ligand-protein complexes and to assess the stability of the predicted binding modes. researchgate.net

These computational approaches will accelerate the discovery and optimization of lead compounds, reducing the time and cost associated with traditional drug discovery pipelines.

Exploration of Undiscovered Biological Target Landscapes and Interaction Mechanisms

While the precise biological targets of this compound are yet to be fully elucidated, the piperidine-4-carboxamide scaffold is known to interact with a variety of biological targets, including but not limited to G protein-coupled receptors (GPCRs), ion channels, and enzymes. tandfonline.comencyclopedia.pubnih.gov Future research will focus on identifying the specific molecular targets of this compound and understanding its mechanism of action.

Potential avenues for exploration include:

High-Throughput Screening (HTS): Employing HTS assays to screen this compound against a broad range of biological targets to identify potential hits. nih.gov

Phenotypic Screening: Utilizing cell-based phenotypic screens to identify compounds that induce a desired physiological effect, followed by target deconvolution to identify the responsible protein(s).

Chemical Proteomics: Using affinity-based probes or other chemical biology tools to isolate and identify the protein targets of this compound from complex biological samples.

The identification of novel biological targets will open up new therapeutic possibilities for this class of compounds and provide a deeper understanding of their pharmacological effects.

Methodological Advancements in Compound Characterization and Analysis

Comprehensive characterization of this compound and its future analogues is crucial for ensuring their quality, purity, and stability. Advanced analytical techniques will be employed for this purpose.

Standard characterization methods for similar carboxamide derivatives typically include:

Spectroscopic Techniques: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to elucidate the chemical structure, and Infrared (IR) spectroscopy to identify functional groups. ajchem-a.com

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound. ajchem-a.com

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) to assess purity and for purification.

Future advancements may involve the application of more sophisticated techniques such as:

X-ray Crystallography: To determine the three-dimensional structure of the compound and its complexes with target proteins, providing invaluable insights into molecular interactions. rsc.org

Chiral Chromatography: To separate and characterize enantiomers if the compound is chiral, as different enantiomers can exhibit distinct pharmacological activities.

The data generated from these analytical methods are essential for regulatory submissions and for ensuring the consistency and quality of the compound used in preclinical and clinical studies.

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

To gain a holistic understanding of the biological effects of this compound, future research will leverage the power of multi-omics approaches. nashbio.comomicstutorials.com By integrating data from genomics, transcriptomics, proteomics, and metabolomics, researchers can obtain a systems-level view of the cellular response to the compound. nih.govnih.govthermofisher.com

This integrated approach will enable:

Pathway Analysis: Identification of the signaling pathways and biological processes that are modulated by the compound. nih.gov

Biomarker Discovery: Discovery of potential biomarkers that can be used to monitor the efficacy and/or toxicity of the compound. nih.gov

Mechanism of Action Elucidation: A more comprehensive understanding of the compound's mechanism of action by connecting its molecular targets to broader cellular and physiological effects. techscience.com

Q & A

Q. What are the optimal synthetic routes for N-(3-Methylbutyl)piperidine-4-carboxamide, and how can purity be maximized?

The synthesis typically involves:

  • Step 1 : Formation of the piperidine ring via cyclization of appropriate precursors (e.g., using reductive amination or ring-closing metathesis).
  • Step 2 : Introduction of the 3-methylbutyl group via alkylation with 1-bromo-3-methylbutane or Mitsunobu reaction.
  • Step 3 : Carboxamide formation through coupling reactions (e.g., using EDCI/HOBt for amide bond formation).
    Methodological Tips :
  • Optimize reaction conditions (e.g., anhydrous solvents like DMF or THF, 0–5°C for alkylation to minimize side products).
  • Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) and final product via recrystallization (ethanol/water) .

Q. How can researchers confirm the molecular structure and purity of this compound?

Use spectroscopic and analytical techniques:

  • NMR : Compare experimental 1^1H and 13^{13}C NMR spectra with computational predictions (e.g., ChemDraw or ACD/Labs) to verify substituent positions.
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS or HRMS) with theoretical values.
  • HPLC : Assess purity (>95%) using a C18 column and gradient elution (acetonitrile/water + 0.1% TFA).
    Note : Discrepancies in spectral data may arise from rotamers; use variable-temperature NMR to resolve ambiguities .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Enzyme Inhibition : Use fluorescence-based assays (e.g., T-type Ca²⁺ channels, as in related piperidine-4-carboxamides) with IC₅₀ determination.
  • Cellular Uptake : Radiolabel the compound (e.g., 14^{14}C-methylbutyl group) and measure accumulation in cell lines (e.g., HEK293 or cancer cells).
  • Controls : Include positive controls (e.g., mibefradil for Ca²⁺ channels) and vehicle-only controls to validate assay conditions .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the piperidine ring) influence biological activity?

Structure-Activity Relationship (SAR) Insights :

  • 3-Methylbutyl Group : Enhances lipophilicity, improving membrane permeability (logP ~2.5–3.0). Replace with shorter alkyl chains (e.g., ethyl) to study steric effects.
  • Carboxamide Position : Moving the carboxamide from C4 to C3 reduces target affinity (observed in related compounds).
  • Electron-Withdrawing Groups : Bromine or fluorine substitutions on aromatic moieties (e.g., pyridine) increase binding to hydrophobic enzyme pockets.
    Methodology : Synthesize analogs, then use multivariate regression to correlate structural descriptors (e.g., ClogP, polar surface area) with activity data .

Q. How can researchers resolve contradictions in biological data across studies?

Case Example : Conflicting reports on T-type Ca²⁺ channel inhibition may arise from:

  • Assay Variability : Differences in voltage protocols (e.g., holding potential) or cell types (HEK vs. neuronal cells).
  • Metabolic Stability : Test compound stability in liver microsomes; use LC-MS to identify metabolites that may interfere.
    Resolution : Standardize assays (e.g., ICH guidelines) and validate findings with orthogonal methods (e.g., patch-clamp electrophysiology and calcium imaging) .

Q. What computational strategies predict target interactions for this compound?

  • Molecular Docking : Use AutoDock Vina or Schrödinger to model binding to Ca²⁺ channels (PDB: 6JP5). Focus on hydrophobic pockets near the channel gate.
  • MD Simulations : Run 100-ns simulations (GROMACS) to assess stability of ligand-receptor complexes.
  • Pharmacophore Modeling : Identify essential features (e.g., hydrogen bond donors, aromatic rings) using MOE or Phase .

Q. How does the 3-methylbutyl group influence pharmacokinetic properties?

  • Absorption : Increases logD (measured via shake-flask method), enhancing intestinal absorption (Caco-2 permeability assay).
  • Metabolism : Susceptible to CYP3A4-mediated oxidation; use deuterated analogs to prolong half-life.
  • Toxicity : Assess hepatotoxicity in primary hepatocytes and genotoxicity via Ames test .

Q. What strategies mitigate synthetic challenges in scaling up production?

  • Flow Chemistry : Improve yield of unstable intermediates (e.g., piperidine ring precursors) via continuous flow reactors.
  • Green Chemistry : Replace toxic solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) or 2-MeTHF.
  • Quality Control : Implement PAT (Process Analytical Technology) with inline FTIR to monitor reaction progression .

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N-(3-Methylbutyl)piperidine-4-carboxamide
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N-(3-Methylbutyl)piperidine-4-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.